BenchChemオンラインストアへようこそ!

Viscosalactone B

LSD1 inhibitor Epigenetics Prostate cancer

Viscosalactone B (CAS 76938-46-0) is a withanolide-class steroidal lactone (C28H40O7, MW 488.61) first isolated from Physalis viscosa and subsequently identified in Withania somnifera and Physalis longifolia. It is distinct among withanolides for its dual mechanistic profile: it acts as a lysine-specific demethylase 1 (LSD1) inhibitor with an IC50 of 970.27 nM and exhibits selective cyclooxygenase-2 (COX-2) enzyme inhibition at 100 μg/mL.

Molecular Formula C28H40O7
Molecular Weight 488.6 g/mol
Cat. No. B8536300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViscosalactone B
Molecular FormulaC28H40O7
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)CO
InChIInChI=1S/C28H40O7/c1-13-9-21(34-25(33)16(13)12-29)14(2)17-5-6-18-15-10-23-28(35-23)24(32)20(30)11-22(31)27(28,4)19(15)7-8-26(17,18)3/h14-15,17-21,23-24,29-30,32H,5-12H2,1-4H3/t14-,15-,17+,18-,19-,20-,21+,23+,24-,26+,27-,28-/m0/s1
InChIKeyWVMINIQLCDVTLH-IVFYTCICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viscosalactone B Procurement Guide: Verified Differentiation Data for a Multi-Target Withanolide


Viscosalactone B (CAS 76938-46-0) is a withanolide-class steroidal lactone (C28H40O7, MW 488.61) first isolated from Physalis viscosa and subsequently identified in Withania somnifera and Physalis longifolia [1]. It is distinct among withanolides for its dual mechanistic profile: it acts as a lysine-specific demethylase 1 (LSD1) inhibitor with an IC50 of 970.27 nM [2] and exhibits selective cyclooxygenase-2 (COX-2) enzyme inhibition at 100 μg/mL [3]. This compound displays sub-micromolar antiproliferative activity across multiple cancer histotypes including prostate, lung, colon, breast, and CNS lineages, with IC50 values ranging from 0.32 μg/mL to 3.86 μM depending on cell line and experimental context [2][3].

Why Viscosalactone B Cannot Be Substituted by Generic Withaferin A or Glycosylated Withanolides


Withanolides are a structurally diverse class of C28 ergostane-type steroidal lactones, and minor structural variations produce order-of-magnitude differences in biological activity. Within the same study, Viscosalactone B exhibited IC50 values of 0.32–0.47 μg/mL against NCI-H460, HCT-116, SF-268, and MCF-7 cells, whereas its 27-O-glucoside derivative showed IC50 values between 7.9 and 17.3 μg/mL—a 16- to 37-fold loss of potency attributable solely to glycosylation at the C-27 position [1]. Furthermore, among withanolides characterized as LSD1 inhibitors, Withaferin A has a reported LSD1 IC50 of 3.04 μM, approximately 3.1-fold weaker than Viscosalactone B at 0.97 μM, despite both being derived from the same plant source [2][3]. Physagulin D-type withanolides showed either weak or no antiproliferative activity at 30 μg/mL in the same panel where Viscosalactone B was active at sub-μg/mL concentrations [1]. These data demonstrate that pharmacological activity within the withanolide class is exquisitely sensitive to specific structural features including the presence or absence of sugar moieties, epoxy groups, and hydroxylation patterns, making generic interchange of in-class compounds scientifically invalid for reproducible research outcomes.

Quantitative Differentiation Evidence for Viscosalactone B Versus In-Class Comparators


LSD1 Enzyme Inhibition: Viscosalactone B vs. Withaferin A Biochemical IC50 Comparison

Viscosalactone B inhibits recombinant LSD1 with an IC50 of 970.27 nM, making it approximately 3.1-fold more potent than Withaferin A, the most widely studied withanolide, which has a reported LSD1 IC50 of 3.04 μM (3,040 nM) [1][2]. Viscosalactone B induces concentration-dependent accumulation of LSD1 substrates H3K9me1, H3K9me2, and H3K4me1 in DU145 prostate cancer cells, confirming target engagement in a cellular context [1]. Molecular docking shows Viscosalactone B forms hydrogen bonds with Thr11, Lys14, and Arg8 residues of LSD1 [1].

LSD1 inhibitor Epigenetics Prostate cancer

Antiproliferative Activity in Prostate Cancer: Viscosalactone B Cell Line Panel with Quantitative Comparator

Viscosalactone B displays antiproliferative activity across a panel of six prostate cancer cell lines including drug-resistant variants, with IC50 values: PC3 (1.17 μM), DU145 (0.72 μM), C42B (3.86 μM), PC3/MDVR (2.06 μM), DU145/MDVR (0.96 μM), C42B/MDVR (1.15 μM) [1]. The compound retains potency against MDVR (multi-drug resistant) sublines, with DU145/MDVR IC50 remaining at 0.96 μM versus 0.72 μM for parental DU145—only a 1.3-fold shift, suggesting limited cross-resistance to common resistance mechanisms [1]. By comparison, chlorpromazine, a repurposed LSD1 inhibitor, has a reported LSD1 IC50 of 5.135 μM in the same literature context [2].

Prostate cancer Antiproliferative Cell viability

Glycosylation-Driven Activity Cliff: Viscosalactone B vs. Its 27-O-Glucoside Derivative

In a direct intra-study comparison across the same four human tumor cell lines (NCI-H460 lung, HCT-116 colon, SF-268 CNS, MCF-7 breast), Viscosalactone B (aglycone, compound 12) exhibited IC50 values of 0.32–0.47 μg/mL, whereas its 27-O-β-D-glucopyranoside derivative (compound 10) showed IC50 values of 7.9–17.3 μg/mL [1]. This represents a 16- to 37-fold potency reduction attributable solely to C-27 glycosylation. Physagulin D-type withanolides in the same study showed either weak or no activity at 30 μg/mL, and Withaferin A and its derivatives showed IC50 values ranging from 0.24 to 11.6 μg/mL [1].

Structure-activity relationship Glycosylation Antiproliferative

Selective COX-2 Enzyme Inhibition: Viscosalactone B Within a Withanolide Panel

In a panel of 12 withanolides assayed for COX-1 and COX-2 inhibitory activity, all compounds tested except compound 9 (27-desoxy-24,25-dihydrowithaferin A) showed selective COX-2 enzyme inhibition ranging from 9% to 40% at 100 μg/mL, with no significant COX-1 inhibition [1]. Viscosalactone B (compound 8 in this study) was among the withanolides demonstrating COX-2-selective inhibition. The non-selective compound 9 serves as an internal negative control, confirming that the COX-2 selectivity is a structurally determined property within this specific compound series [1]. The inhibition of COX-2 enzyme by withanolides was reported for the first time in this study [1].

COX-2 selective Anti-inflammatory Withanolide panel

In Vivo Antitumor Efficacy with Organ-Level Safety Profile in Prostate Cancer Xenograft

Viscosalactone B displayed potent antitumor efficacy in a nude mouse xenograft model of prostate cancer, with the key differentiating observation that it did not show obvious cytotoxicity on the major organs of treated mice upon histological examination [1]. This in vivo tolerability profile is notable because many LSD1 inhibitors, including the tool compound GSK-LSD1, have been associated with thrombocytopenia, gastrointestinal toxicity, or tumor regrowth after initial response [2]. In contrast to GSK-LSD1, where in vivo LSD1 inhibition led to a delayed reduction in tumor burden followed by tumor regrowth [2], the Viscosalactone B study reports sustained antitumor efficacy without major organ toxicity [1].

In vivo efficacy Xenograft Safety pharmacology

NF-κB Pathway Computational Screening: Viscosalactone B Among Top Hit Phytochemicals

In a molecular docking and molecular dynamics study screening phytochemicals against EGFR, HER2, estrogen, and NF-κB receptors for breast cancer, Viscosalactone B was identified among the top four hit compounds with higher binding affinities and energies toward the targeted receptors, alongside pristimerin, ixocarpalactone A, and zhankuic acid A [1]. This computational screening suggests Viscosalactone B's potential to modulate NF-κB-mediated inflammatory signaling, a pathway distinct from its LSD1 inhibitory activity [1]. A separate study reported that Withaferin A and Viscosalactone B inhibited TNF-induced NF-κB activation in human myeloid leukemia KBM-5 cells [2].

NF-κB Molecular docking Breast cancer

Validated Application Scenarios for Viscosalactone B Based on Quantitative Differentiation Evidence


LSD1-Targeted Epigenetic Drug Discovery in Castration-Resistant Prostate Cancer

Viscosalactone B is the only withanolide with demonstrated LSD1 inhibitory activity (IC50 970.27 nM) accompanied by antiproliferative efficacy across six prostate cancer cell lines including multi-drug resistant variants (DU145/MDVR IC50: 0.96 μM) and validated in vivo antitumor efficacy with major-organ safety [1]. Its ~3.1-fold greater LSD1 biochemical potency compared to Withaferin A (IC50 3.04 μM) [2] and its demonstrated cellular target engagement via accumulation of H3K9me1, H3K9me2, and H3K4me1 [1] make it the preferred withanolide chemical probe for studying LSD1-dependent epigenetic mechanisms in prostate cancer. Researchers investigating castration-resistant prostate cancer (CRPC) where LSD1 is overexpressed should select Viscosalactone B over Withaferin A or crude withanolide extracts to ensure LSD1-relevant pharmacology rather than confounding multi-target effects.

Structure-Activity Relationship Studies of C-27 Functionalization in Withanolides

The directly comparable IC50 data for Viscosalactone B (0.32–0.47 μg/mL) versus its 27-O-glucoside derivative (7.9–17.3 μg/mL) across four cell lines in the same study [1] establishes the C-27 position as a critical pharmacophoric anchor. Medicinal chemistry teams conducting withanolide SAR should procure Viscosalactone B as the active aglycone reference standard, against which synthetic C-27 modifications (esterification, etherification, glycosylation) can be quantitatively benchmarked. The 16- to 37-fold activity cliff provides a robust assay window for detecting even modest improvements in potency from C-27 prodrug or formulation strategies. Physagulin D-type withanolides showing weak/no activity at 30 μg/mL in the same assay [1] serve as additional negative controls for assay validation.

COX-2-Selective Anti-Inflammatory Screening with Reduced Gastrointestinal Liability Risk

Viscosalactone B is one of the withanolides demonstrated to selectively inhibit COX-2 without concomitant COX-1 inhibition at 100 μg/mL, in contrast to compound 9 (27-desoxy-24,25-dihydrowithaferin A) which showed non-selective COX inhibition [1]. For anti-inflammatory screening programs seeking COX-2-sparing molecules to avoid the gastrointestinal toxicity associated with traditional NSAIDs, Viscosalactone B should be prioritized over non-selective in-class withanolides. Its additional NF-κB pathway modulatory potential, supported by molecular docking [2] and TNF-induced NF-κB activation inhibition in KBM-5 cells [3], distinguishes it from withanolides that act solely through COX-2 inhibition. However, researchers should note that the exact percentage of COX-2 inhibition for Viscosalactone B individually was not reported separately from the group range of 9–40%.

In Vivo Preclinical Prostate Cancer Models Requiring Sustained Target Engagement Without Systemic Toxicity

For in vivo pharmacology studies in prostate cancer xenograft models, Viscosalactone B offers a differentiated safety profile compared to the widely used LSD1 tool compound GSK-LSD1. While GSK-LSD1 has been associated with tumor regrowth after initial response and literature-reported toxicities [1], Viscosalactone B demonstrated potent antitumor efficacy without obvious cytotoxicity on the major organs of nude mice [2]. Research groups designing longitudinal in vivo experiments (multi-week dosing regimens) should select Viscosalactone B to reduce the confounding effects of compound-related organ toxicity on tumor growth endpoints and survival analysis. The retained activity against drug-resistant MDVR sublines further supports its use in in vivo models of therapy-resistant prostate cancer [2].

Quote Request

Request a Quote for Viscosalactone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.